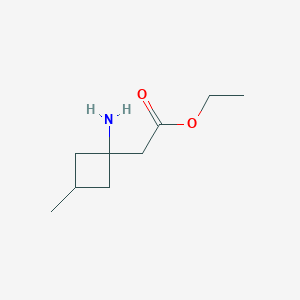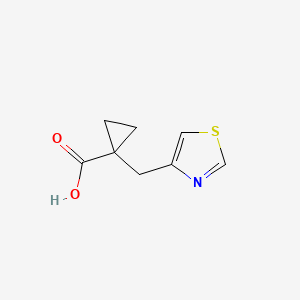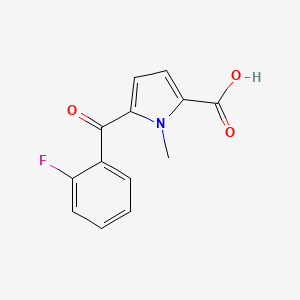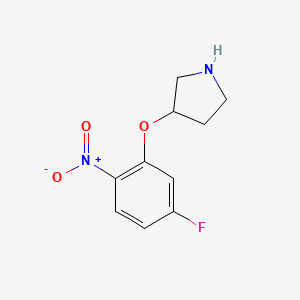
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is significant in peptide synthesis and other organic reactions due to its stability and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or dichloromethane.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products
The major product of deprotection is the free amine, which can then undergo further reactions or be used in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions of amines.
Biology: In peptide synthesis for the preparation of peptides and proteins.
Medicine: In the development of pharmaceuticals where protected amino acids are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism by which 4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid exerts its effects involves the protection of the amino group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is removed, typically through acidolysis, resulting in the formation of a free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbobenzoxy (Cbz) protected amines: These are also used to protect amines but require stronger acidic conditions for deprotection.
Fmoc-protected amines: Used in peptide synthesis, offering an alternative to Boc protection with different deprotection conditions.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is unique due to the stability of the Boc group under a variety of conditions and its ease of removal under mild acidic conditions, making it highly versatile in organic synthesis .
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)11(9(3)7-10(15)16)14-12(17)18-13(4,5)6/h8-9,11H,7H2,1-6H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
ZSOOMKBANVNFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)




![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)








